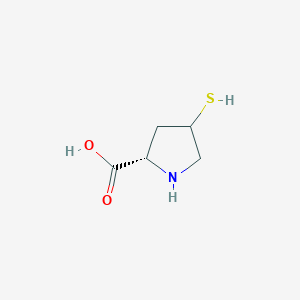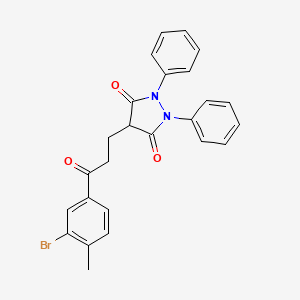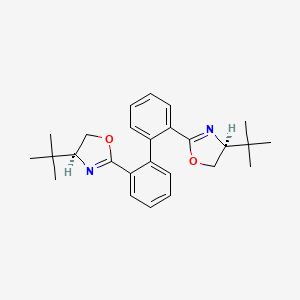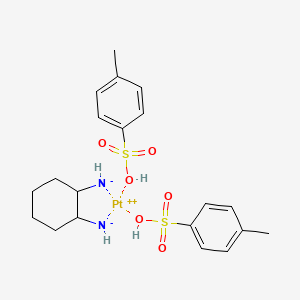
2-(2-Thioxopyrrolidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Thioxopyrrolidin-1-yl)acetic acid is a compound that features a pyrrolidine ring with a thioxo group at the second position and an acetic acid moiety attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thioxopyrrolidin-1-yl)acetic acid typically involves the functionalization of preformed pyrrolidine rings. One common method is the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of bases such as sodium hydride or lithium diisopropylamine . The reaction conditions often require heating and the use of organic solvents like methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Thioxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Thioxopyrrolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in the preparation of various heterocyclic compounds.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of fine chemicals and intermediates for other industrial processes
Mécanisme D'action
The mechanism of action of 2-(2-Thioxopyrrolidin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetic acid: This compound has an oxo group instead of a thioxo group and is known for its use in nootropic drugs like piracetam.
2-(2-Oxopyrrolidin-1-yl)acetamide: Similar to the acetic acid derivative but with an amide group, used in the treatment of central nervous system disorders.
Uniqueness
2-(2-Thioxopyrrolidin-1-yl)acetic acid is unique due to the presence of the thioxo group, which imparts different chemical reactivity and biological activity compared to its oxo analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Propriétés
Formule moléculaire |
C6H9NO2S |
|---|---|
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
2-(2-sulfanylidenepyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H9NO2S/c8-6(9)4-7-3-1-2-5(7)10/h1-4H2,(H,8,9) |
Clé InChI |
OKBWRMFBECIUJT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=S)N(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)







![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)


![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)

![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
